Comprehensive Technical Guide: Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
Comprehensive Technical Guide: Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
Executive Summary
In the specialized field of synthetic glycochemistry, the strategic selection of protecting groups dictates the success of complex oligosaccharide assembly. Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside (CAS: 61330-62-9) serves as a foundational, fully protected monosaccharide building block[1]. By masking the reactive secondary and primary hydroxyl groups with robust benzyl ethers while temporarily protecting the anomeric center as a methyl glycoside, this molecule provides researchers with a stable, highly lipophilic intermediate. This whitepaper provides an in-depth analysis of its molecular weight parameters, physicochemical properties, and the causal logic behind its synthesis and downstream application.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the exact mass and elemental composition of a carbohydrate building block is critical for mass spectrometry (MS) validation and stoichiometric calculations during synthesis. The molecular weight of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is 554.67 g/mol [1][2].
The significant molecular weight is primarily driven by the four benzyl ether groups. While the core methyl α-D-mannopyranoside skeleton contributes approximately 194 Da, the exhaustive benzylation adds four benzyl moieties (C7H7, ~91 Da each), effectively transforming a highly polar, water-soluble sugar into a highly lipophilic organic compound[3].
Table 1: Core Physicochemical Parameters
| Property | Value |
| IUPAC Name | (2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
| CAS Number | 61330-62-9 |
| Molecular Formula | C₃₅H₃₈O₆ |
| Molecular Weight | 554.67 g/mol |
| Exact Mass | 554.2668 Da |
| Topological Polar Surface Area (TPSA) | 55.4 Ų |
Table 2: Elemental Composition Breakdown
| Element | Atom Count | Atomic Mass Contribution | Mass Percentage (%) |
| Carbon (C) | 35 | 420.38 g/mol | ~75.79% |
| Hydrogen (H) | 38 | 38.30 g/mol | ~6.91% |
| Oxygen (O) | 6 | 96.00 g/mol | ~17.30% |
Mechanistic Causality in Glycochemistry
The structural design of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is not arbitrary; it is engineered for specific stereochemical outcomes in glycosylation reactions.
The Role of Non-Participating Protecting Groups: In carbohydrate chemistry, protecting groups at the C2 position heavily influence the stereochemistry of newly formed glycosidic bonds. Acyl protecting groups (like acetates or benzoates) engage in neighboring group participation, forcing the formation of 1,2-trans glycosides. Conversely, the benzyl ethers in this molecule are "non-participating." When the anomeric methyl group is eventually removed and activated, the absence of neighboring group participation allows the inherent anomeric effect to dominate, driving the stereoselective formation of 1,2-cis (α-mannosidic) linkages, which are ubiquitous in the core structures of N-linked glycans.
Experimental Methodology: Exhaustive Benzylation Protocol
The synthesis of this molecule relies on a classic Williamson ether synthesis, converting methyl α-D-mannopyranoside into its tetra-O-benzyl derivative[4]. The protocol below is designed as a self-validating system to ensure maximum yield and purity.
Reagents Required
-
Methyl α-D-mannopyranoside (Starting Material)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow & Causal Logic
-
System Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere. Causality: NaH is highly sensitive to atmospheric moisture. Water will prematurely quench the base, forming NaOH, which is insufficiently strong to drive exhaustive benzylation.
-
Dissolution: Dissolve Methyl α-D-mannopyranoside in anhydrous DMF and cool to 0 °C. Causality: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the sodium cations, leaving the alkoxide anions "naked" and highly reactive for the subsequent Sₙ2 nucleophilic attack.
-
Deprotonation (Self-Validating Step): Add NaH portion-wise. Causality & Validation: NaH irreversibly deprotonates the hydroxyl groups (pKa ~ 12-14). This step is self-validating: the immediate evolution of hydrogen gas (H₂ bubbling) visually confirms active deprotonation. If bubbling is absent, the NaH has degraded.
-
Electrophile Addition: Add Benzyl Bromide dropwise over 30 minutes. Causality: The Williamson ether synthesis is highly exothermic. Dropwise addition controls the thermal runaway and minimizes the formation of benzyl ether byproducts.
-
Reaction Monitoring (Self-Validating Step): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Validation: The starting material is highly polar and remains at the baseline (R_f = 0.0). The target tetra-benzyl product is highly lipophilic and migrates near the solvent front (R_f ~ 0.8). The reaction is complete only when all intermediate spots (mono-, di-, and tri-benzylated species) have disappeared.
-
Quenching and Extraction: Carefully quench unreacted NaH with methanol, followed by ice water. Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Fig 1. Stepwise synthetic workflow from D-Mannose to the tetra-O-benzyl protected target.
Downstream Workflows: Anomeric Activation
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is not an end-product; it is a dormant glycosyl donor. To utilize it in oligosaccharide synthesis, the stable methyl glycoside must be cleaved and replaced with a reactive leaving group.
-
Anomeric Hydrolysis: The molecule is treated with an acidic mixture (e.g., HCl in acetic acid or aqueous trifluoroacetic acid) to selectively hydrolyze the anomeric methoxy group, yielding 2,3,4,6-tetra-O-benzyl-D-mannopyranose (a hemiacetal).
-
Donor Activation: The resulting hemiacetal is reacted with trichloroacetonitrile (CCl₃CN) and a catalytic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form a highly reactive glycosyl trichloroacetimidate .
-
Glycosylation: This activated donor can then be coupled to a glycosyl acceptor in the presence of a Lewis acid promoter (e.g., TMSOTf) to form complex glycans.
Fig 2. Downstream activation workflow for oligosaccharide synthesis.
References
- "Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside - PubChem", National Institutes of Health (NIH).
- "Buy Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside (EVT-1482152)", EvitaChem.
- "Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranoside - LGC Standards", LGC Standards.
- "CN112262148A - Improved method for preparing 2,3,4,6-tetra-O-benzyl-D-mannopyranose", Google Patents.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Buy Online CAS Number 61330-62-9 - TRC - Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranoside | LGC Standards [lgcstandards.com]
- 3. Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside | C35H38O6 | CID 10840492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112262148A - Improved method for preparing 2,3,4,6-tetra-O-benzyl-D-galactose - Google Patents [patents.google.com]
